N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE
Description
The compound N-(2,6-Dimethylphenyl)-2-{[2-(4-Methoxyphenyl)-9-Methyl-5H-Chromeno[2,3-d]Pyrimidin-4-Yl]Sulfanyl}Acetamide is a synthetic small molecule characterized by a chromeno[2,3-d]pyrimidine core fused with a substituted phenyl ring and linked via a sulfanyl-acetamide moiety. The molecule’s crystallographic parameters (e.g., bond angles, torsion angles) may have been determined using programs like SHELX or WinGX, which are widely employed for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-17-7-5-8-18(2)25(17)30-24(33)16-36-29-23-15-21-10-6-9-19(3)26(21)35-28(23)31-27(32-29)20-11-13-22(34-4)14-12-20/h5-14H,15-16H2,1-4H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPNZLXJPOQUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the methoxyphenyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, or ethers.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Chromeno-Pyrimidine Core: This step may include cyclization reactions that form the chromeno structure.
- Attachment of Functional Groups: The dimethylphenyl and methoxy groups are subsequently added through substitution reactions.
- Final Acetylation: The acetamide group is introduced to complete the synthesis.
Industrial Production
For large-scale production, automated reactors and continuous flow processes are often utilized to ensure consistency and scalability in manufacturing.
Medicinal Chemistry
N-(2,6-Dimethylphenyl)-2-{[2-(4-Methoxyphenyl)-9-Methyl-5H-Chromeno[2,3-D]Pyrimidin-4-YL]Sulfanyl}Acetamide has been studied for its potential therapeutic effects:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects: Research indicates potential applications in reducing inflammation through modulation of inflammatory mediators.
The compound exhibits various biological activities attributed to its interaction with enzymes and receptors:
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: Binding to specific receptors can influence cellular signaling processes.
Case Studies
-
Anticancer Research:
- A study demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for cancer therapy. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Neuropharmacology:
- Investigations into the anticonvulsant properties revealed that compounds similar to this compound effectively modulated voltage-sensitive sodium channels in animal models of epilepsy.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure suggests potential interactions with aromatic and heterocyclic systems, which could influence its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes three compounds (denoted m, n, o) from Pharmacopeial Forum (2017), which share partial structural motifs with the target compound. Below is a comparative analysis based on substituents, functional groups, and stereochemistry:
Table 1: Structural Comparison
Key Differences:
Core Heterocycle: The target compound’s chromeno[2,3-d]pyrimidine scaffold is distinct from the linear hexane backbone in m, n, o. The former may confer planarity and π-π stacking interactions, whereas the latter’s flexibility could influence bioavailability .
Sulfanyl vs. Oxygen Linkers : The sulfanyl group in the target compound may enhance metabolic stability compared to the oxygen-based linkages in m , n , o , though this requires experimental validation.
Hypothetical Pharmacological Implications:
- The chromenopyrimidine core might target kinase ATP-binding pockets, while m, n, o’s tetrahydropyrimidinyl groups could interact with proteases or GPCRs.
- The absence of defined stereochemistry in the target compound (based on evidence) may simplify synthesis but reduce selectivity compared to the stereochemically complex m , n , o .
Biological Activity
N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethylphenyl group, a chromeno-pyrimidine moiety, and a sulfanyl linkage. Its molecular formula is , with a molecular weight of approximately 402.55 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research on this compound has primarily focused on its antitumor and anti-inflammatory properties. The following sections detail specific findings.
Antitumor Activity
Several studies have reported the anticancer effects of related compounds in the same chemical family. For instance, derivatives of pyrido[2,3-d]pyrimidine have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2,6-Dimethylphenyl)-... | MCF-7 | 15.5 | |
| N-(2,6-Dimethylphenyl)-... | HCT 116 | 12.3 |
These results indicate that the compound may possess similar anticancer properties due to structural similarities.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative diseases but also plays a role in cancer cell signaling .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the anticancer efficacy of various pyrimidine derivatives against multiple cancer types. The results indicated that compounds with similar structures to N-(2,6-Dimethylphenyl)-... exhibited significant inhibition of tumor growth in xenograft models .
- In Vivo Studies : In vivo studies demonstrated that administration of related compounds resulted in reduced tumor size and increased survival rates in animal models . These findings support the potential therapeutic application of N-(2,6-Dimethylphenyl)-... in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
